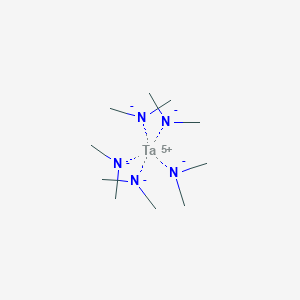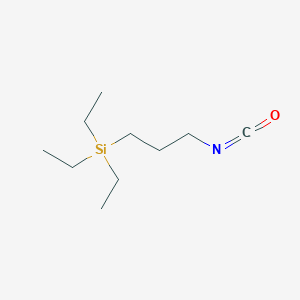
Barium sebacate
Vue d'ensemble
Description
Barium sebacate is an inorganic compound with the chemical formula Ba(C₁₀H₁₆O₄). It is a barium salt of sebacic acid, a dicarboxylic acid. This compound is known for its applications in various industrial and scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium sebacate can be synthesized through a reaction between barium hydroxide and sebacic acid. The reaction typically occurs in an aqueous medium, where sebacic acid is dissolved in water and then reacted with barium hydroxide to form this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced by mixing barium carbonate with sebacic acid in a controlled environment. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions: Barium sebacate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form barium sulfate as a precipitate.
Thermal Decomposition: Upon heating, this compound decomposes to form barium carbonate and other byproducts.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of barium carbonate and other oxidation products.
Acids: It reacts with strong acids to produce sebacic acid and barium salts of the respective acids.
Major Products Formed:
Barium Carbonate: A common product formed during the thermal decomposition of this compound.
Sebacic Acid: Formed when this compound reacts with strong acids.
Applications De Recherche Scientifique
Barium sebacate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of barium sebacate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. Its high atomic number makes it an effective contrast agent in medical imaging, as it enhances the absorption of X-rays, allowing for clear visualization of body structures.
Comparaison Avec Des Composés Similaires
- Barium Glutarate
- Barium Adipate
- Barium Pimelate
- Barium Suberate
- Barium Dodecanedioate
Comparison: Barium sebacate is unique among these compounds due to its specific chain length and the resulting properties. It has a higher molecular weight and different thermal stability compared to shorter-chain barium dicarboxylates. This makes it particularly useful in applications requiring high-temperature stability and specific mechanical properties.
Propriétés
IUPAC Name |
barium(2+);decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.Ba/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPYUAWNRNUADX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941692 | |
| Record name | Barium decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19856-32-7 | |
| Record name | Barium sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)




